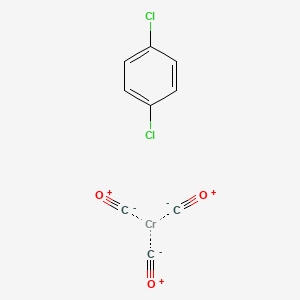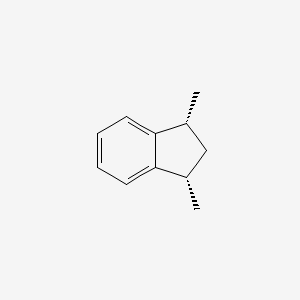
Chromium, tricarbonyl(p-dichlorobenzene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium, tricarbonyl(p-dichlorobenzene)- is an organometallic compound that features a chromium atom coordinated to three carbonyl (CO) groups and a p-dichlorobenzene ligand. This compound is part of a broader class of chromium arene complexes, which are known for their unique chemical properties and applications in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chromium, tricarbonyl(p-dichlorobenzene)- typically involves the reaction of chromium hexacarbonyl (Cr(CO)6) with p-dichlorobenzene under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the substitution of carbonyl ligands with the arene ligand. The general reaction can be represented as follows:
[ \text{Cr(CO)}_6 + \text{p-dichlorobenzene} \rightarrow \text{Cr(CO)}_3(\text{p-dichlorobenzene}) + 3 \text{CO} ]
Industrial Production Methods
Industrial production of chromium, tricarbonyl(p-dichlorobenzene)- follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can maintain the required inert atmosphere and temperature control. The reaction mixture is typically purified using techniques such as column chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Chromium, tricarbonyl(p-dichlorobenzene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like triphenylphosphine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) species, while substitution reactions can produce a variety of chromium complexes with different ligands.
科学的研究の応用
Chromium, tricarbonyl(p-dichlorobenzene)- has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving the activation of aromatic rings.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
作用機序
The mechanism by which chromium, tricarbonyl(p-dichlorobenzene)- exerts its effects involves the coordination of the chromium atom to the arene and carbonyl ligands. This coordination alters the electronic properties of the ligands, making them more reactive. The compound can participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates.
類似化合物との比較
Chromium, tricarbonyl(p-dichlorobenzene)- can be compared with other chromium arene complexes, such as:
Chromium, tricarbonyl(benzene): Similar structure but with a benzene ligand instead of p-dichlorobenzene.
Chromium, tricarbonyl(toluene): Features a toluene ligand, leading to different reactivity and applications.
Chromium, tricarbonyl(naphthalene): Contains a naphthalene ligand, which provides unique electronic properties.
The uniqueness of chromium, tricarbonyl(p-dichlorobenzene)- lies in the presence of the p-dichlorobenzene ligand, which imparts distinct electronic and steric effects, influencing its reactivity and applications.
特性
| 86409-62-3 | |
分子式 |
C9H4Cl2CrO3 |
分子量 |
283.02 g/mol |
IUPAC名 |
carbon monoxide;chromium;1,4-dichlorobenzene |
InChI |
InChI=1S/C6H4Cl2.3CO.Cr/c7-5-1-2-6(8)4-3-5;3*1-2;/h1-4H;;;; |
InChIキー |
CDNURTZSIGTKCP-UHFFFAOYSA-N |
正規SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC(=CC=C1Cl)Cl.[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(R)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B12781229.png)


